molecular formula C14H12FNO B5730009 N-(2-fluoro-5-methylphenyl)benzamide

N-(2-fluoro-5-methylphenyl)benzamide

Cat. No.: B5730009
M. Wt: 229.25 g/mol
InChI Key: NFKPQRZJHVPXLR-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-fluoro-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-methylphenyl)benzamide typically involves the reaction of 2-fluoro-5-methylaniline with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-fluoro-5-methylaniline+benzoyl chlorideThis compound+HCl\text{2-fluoro-5-methylaniline} + \text{benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-fluoro-5-methylaniline+benzoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. The use of solvents like dichloromethane or toluene can facilitate the reaction and improve the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro group can enhance its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

  • N-(2-fluoro-4-methylphenyl)benzamide
  • N-(2-fluoro-3-methylphenyl)benzamide
  • N-(2-fluoro-5-chlorophenyl)benzamide

Comparison: N-(2-fluoro-5-methylphenyl)benzamide is unique due to the specific positioning of the fluoro and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-10-7-8-12(15)13(9-10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKPQRZJHVPXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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